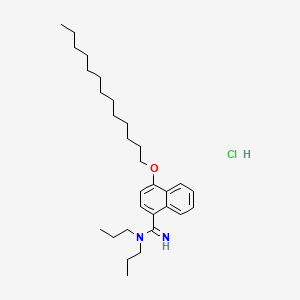
N,N-Dipropyl-4-(tridecyloxy)-1-naphthamidine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride is a chemical compound with the molecular formula C27H45ClN2O It is known for its unique structure, which includes a naphthamidine core substituted with dipropyl and tridecyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthamidine Core: This involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions.
Substitution with Dipropyl Groups:
Attachment of the Tridecyloxy Group: This step involves the etherification of the naphthamidine core with tridecyloxy halides.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthamidine core to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dipropyl and tridecyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthamidine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dipropyl-4-methoxynaphthamidine hydrochloride
- N,N-Dipropyl-4-ethoxynaphthamidine hydrochloride
- N,N-Dipropyl-4-butoxynaphthamidine hydrochloride
Uniqueness
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride is unique due to its long tridecyloxy chain, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific solubility and stability characteristics.
Propiedades
Número CAS |
30798-94-8 |
|---|---|
Fórmula molecular |
C30H49ClN2O |
Peso molecular |
489.2 g/mol |
Nombre IUPAC |
N,N-dipropyl-4-tridecoxynaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C30H48N2O.ClH/c1-4-7-8-9-10-11-12-13-14-15-18-25-33-29-22-21-28(26-19-16-17-20-27(26)29)30(31)32(23-5-2)24-6-3;/h16-17,19-22,31H,4-15,18,23-25H2,1-3H3;1H |
Clave InChI |
CBOIDZVQHOSIBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCC)CCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


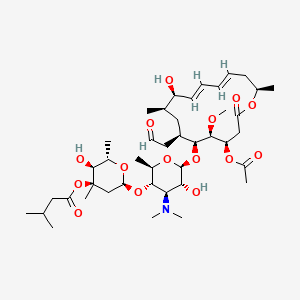

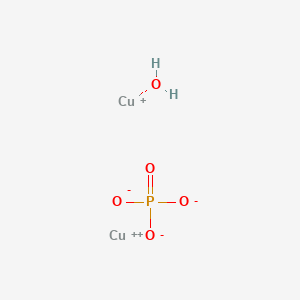
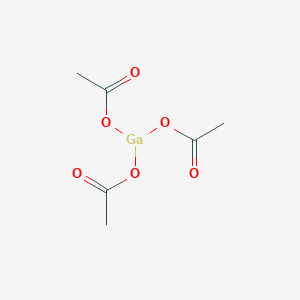
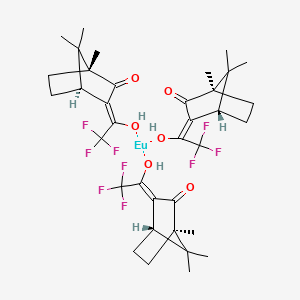
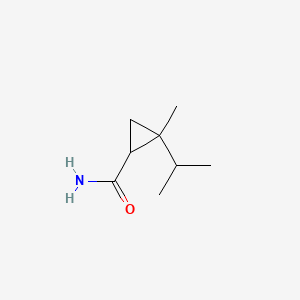
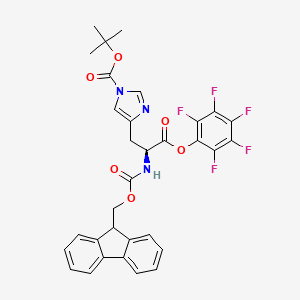

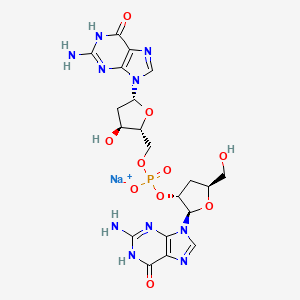
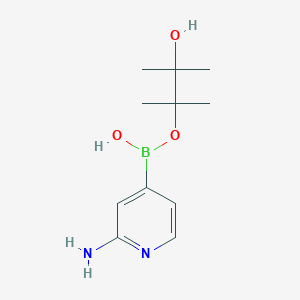
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)

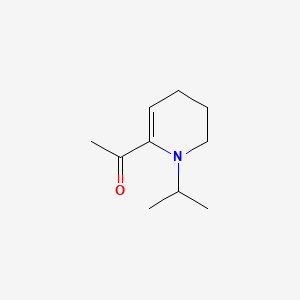
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
